tert-Butyl (2-methyl-2-phenylpropyl)carbamate
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Overview
Description
tert-Butyl (2-methyl-2-phenylpropyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This particular compound is known for its stability and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Curtius Rearrangement: One common method for synthesizing tert-Butyl (2-methyl-2-phenylpropyl)carbamate involves the Curtius rearrangement. This process starts with the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide to form an acyl azide intermediate.
Three-Component Coupling: Another method involves a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the Curtius rearrangement method due to its efficiency and high yield. The process is carried out in controlled environments to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-methyl-2-phenylpropyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like dichloromethane or tetrahydrofuran.
Major Products:
Oxidation: Formation of corresponding carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry:
- Used as a protecting group for amines in organic synthesis.
- Intermediate in the synthesis of complex organic molecules.
Biology:
- Studied for its potential use in enzyme inhibition and protein modification.
Medicine:
- Investigated for its potential as a prodrug, where the carbamate group can be cleaved to release the active drug.
Industry:
- Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl (2-methyl-2-phenylpropyl)carbamate involves the cleavage of the carbamate group under specific conditions, releasing the active amine or alcohol. This process can be catalyzed by enzymes or chemical reagents, depending on the application. The molecular targets and pathways involved vary based on the specific use of the compound, such as enzyme inhibition or drug release.
Comparison with Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (2-phenylpropyl)carbamate
- tert-Butyl (2-methylpropyl)carbamate
Comparison:
- Stability: tert-Butyl (2-methyl-2-phenylpropyl)carbamate is more stable due to the presence of the phenyl group, which provides additional steric hindrance.
- Reactivity: The compound exhibits unique reactivity patterns compared to its analogs, making it suitable for specific synthetic applications.
- Applications: While similar compounds are used in organic synthesis and pharmaceuticals, this compound offers distinct advantages in terms of stability and versatility.
Properties
CAS No. |
149423-67-6 |
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Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
tert-butyl N-(2-methyl-2-phenylpropyl)carbamate |
InChI |
InChI=1S/C15H23NO2/c1-14(2,3)18-13(17)16-11-15(4,5)12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,16,17) |
InChI Key |
HJNYVFOHTJZCNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
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